4-chloro-N-(furan-2-ylmethyl)-3-nitrobenzamide
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Overview
Description
4-chloro-N-(furan-2-ylmethyl)-3-nitrobenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a chloro group at the 4-position, a furan-2-ylmethyl group at the nitrogen atom, and a nitro group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(furan-2-ylmethyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group at the 3-position. This is followed by the reaction with furan-2-ylmethylamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(furan-2-ylmethyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chloro-N-(furan-2-ylmethyl)-3-aminobenzamide.
Reduction: Formation of 4-chloro-N-(furan-2-ylmethyl)-3-nitrobenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(furan-2-ylmethyl)-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(furan-2-ylmethyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The furan-2-ylmethyl group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(furan-2-ylmethyl)aniline
- 4-chloro-N-(furan-2-ylmethyl)-2-nitroaniline
- 4-chloro-N-(furan-2-ylmethyl)pyridine-2-carboxamide
Uniqueness
4-chloro-N-(furan-2-ylmethyl)-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-N-(furan-2-ylmethyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c13-10-4-3-8(6-11(10)15(17)18)12(16)14-7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUYGYKYEKBAAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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